molecular formula C23H25N3OS B2921059 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206997-82-1

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2921059
CAS No.: 1206997-82-1
M. Wt: 391.53
InChI Key: IWKJGLBVFGTBRM-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic small molecule featuring a benzyl-imidazole core, a characteristic structure in medicinal chemistry research. This compound is of significant interest for early-stage drug discovery, particularly in the field of oncology. Compounds with structurally similar 1-benzyl-4-phenyl-1H-imidazol-2-yl backbones have been investigated as potent inhibitors of kinesin spindle protein (KSP), a validated target for cancer therapy . KSP inhibitors can disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in proliferating cancer cells. The molecular architecture of this reagent, which includes a phenyl substitution and a thioether-linked pyrrolidinone side chain, suggests potential for diverse molecular interactions. This makes it a valuable scaffold for exploring structure-activity relationships (SAR) and for the design of novel enzyme inhibitors . Researchers can utilize this compound as a key intermediate or pharmacophore in developing new therapeutic agents aimed at specific biological targets involved in cell proliferation. Its design aligns with modern strategies in chemical biology to create targeted agents for probing disease mechanisms.

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-18-9-11-20(12-10-18)21-15-24-23(26(21)16-19-7-3-2-4-8-19)28-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKJGLBVFGTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

  • Formation of Imidazole Core: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis or by cyclization reactions involving di-substituted ureas and alpha-keto acids.

  • Benzylation: : The next step involves the benzylation of the imidazole core using benzyl halides under basic conditions to introduce the benzyl group.

  • Introduction of Tolyl Group: : The tolyl group is introduced through Friedel-Crafts alkylation or other arylation methods.

  • Formation of Thioether Linkage: : The thioether linkage can be formed by reacting the benzyl-tolyl-imidazole derivative with a suitable thiol compound.

  • Attachment of Pyrrolidin-1-yl Ethanone:

Industrial Production Methods

On an industrial scale, the synthesis of this compound may utilize optimized versions of these steps to enhance yield, purity, and cost-efficiency. Large-scale production often involves continuous flow chemistry or catalytic processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the thioether linkage or aromatic rings.

  • Reduction: : Reduction reactions may target the carbonyl groups or aromatic nitro groups if present.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and imidazole nitrogen.

  • Hydrolysis: : The ethanone moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂, or m-CPBA.

  • Reduction Reagents: : NaBH₄, LiAlH₄, or catalytic hydrogenation.

  • Substitution Reagents: : Halogens, alkyl halides, or aryl halides.

  • Hydrolysis Conditions: : Acidic or basic aqueous solutions at elevated temperatures.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones, oxidized aromatic rings.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Substituted imidazole derivatives.

  • Hydrolysis Products: : Carboxylic acids or amides.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of hydrazones. It contains a central hydrazine (N-N) functional group bonded to an amide (C=O-NH). The molecular formula is C13H13N7O4, with a molecular weight of 331.29 g/mol . The compound features a pyrimidine ring substituted with an amino group and a nitro group, linked to a hydrazine moiety, connected to a benzamide structure.

Potential Applications

The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

  • Antiviral Activity Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant biological activity, particularly as an inhibitor in various disease models. Its structural components suggest potential efficacy against viral infections, including its role in inhibiting HIV replication. Studies have shown that similar compounds can interfere with viral proteins, enhancing their therapeutic potential against viral diseases.

The uniqueness of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide lies in its specific combination of functional groups that may provide distinct mechanisms of action compared to these similar compounds. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.

Table of Compounds and Activities

Compound NameStructural FeaturesBiological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamideHydrazine linked to benzamide and pyrimidinePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazideSimilar hydrazine and pyrimidine structureAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamideSulfonamide group enhances interaction with viral proteinsStrong HIV inhibitory effects
N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamidePyrimidine core with carboxamide functionalityInvestigated for antiviral properties

Chemical Reactivity

Mechanism of Action

The mechanism by which 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects depends on its specific application:

  • Molecular Targets: : It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.

  • Pathways Involved: : Could modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Molecular Formula : C₂₂H₂₅N₃O₂S
Molecular Weight : 395.5 g/mol

  • Key Differences :
    • The benzyl group in the target compound is replaced with a furan-2-ylmethyl substituent, introducing an oxygen-containing heterocycle .
    • The pyrrolidine ring is substituted with piperidine , increasing the ring size from five- to six-membered, which may influence steric and electronic properties .
  • Implications :
    • The furan group could enhance solubility due to its polar nature, while piperidine might alter binding affinity in biological systems compared to pyrrolidine.

5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives

Example : Compound 5a (C₃₀H₂₁N₅O₂S) .

  • A thiazole moiety and naphthalene substituent introduce extended conjugation and hydrophobicity, contrasting with the p-tolyl and benzyl groups in the target compound. The pyrrolidin-2-one ring differs from the ethanone-linked pyrrolidine in the target compound.
  • Biological Activity :
    • These derivatives exhibit antibacterial and antifungal activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), suggesting that the benzimidazole-thiazole framework contributes to antimicrobial efficacy .

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Example : Compounds 22–28 .

  • Key Differences: The imidazole ring is replaced with a tetrazole ring, a bioisostere for carboxylic acids, which may improve metabolic stability . The ethanone-piperidine moiety is retained, but the absence of a thioether linkage reduces sulfur-related reactivity.
  • Synthesis :
    • Synthesized via sequential reactions involving sodium azide, triethyl orthoformate, and piperidine, differing from the thioether formation likely used for the target compound .

Nitroimidazole Derivatives with Ethanol/Esters

Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols .

  • Key Differences: A nitro group at the 5-position of the imidazole ring introduces strong electron-withdrawing effects, contrasting with the electron-donating p-tolyl group in the target compound . Substituents like arylethanol or α-carbonyl esters replace the thioether-pyrrolidinyl ethanone chain.
  • Implications: Nitroimidazoles are known for antiparasitic and radiosensitizing activities, suggesting divergent applications compared to the target compound .

Structural and Functional Group Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Imidazole Benzyl, p-tolyl, thioether, pyrrolidine 391.5 Not reported
Furan/Piperidine Analog Imidazole Furan-2-ylmethyl, piperidine 395.5 Not reported
Benzimidazole-Thiazole Derivatives Benzimidazole Naphthalene, thiazole, pyrrolidin-2-one ~500 (estimated) Antibacterial, antifungal
Tetrazole Derivatives Tetrazole Aryl, piperidine ~300 (estimated) Not reported
Nitroimidazole Derivatives Nitroimidazole Nitro, arylethanol ~350 (estimated) Antiparasitic (inferred from class)

Discussion of Structural Impact on Properties

  • Electron-Donating vs. Withdrawing Groups : The p-tolyl group in the target compound may enhance stability compared to nitroimidazoles, which are prone to reductive activation .
  • Heterocycle Size: Piperidine (six-membered) vs.
  • Thioether vs. Oxygen/Sulfur-Free Linkages : The thioether in the target compound could influence redox reactivity and membrane permeability compared to tetrazole or ester-linked analogs .

Biological Activity

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its unique biological properties. The synthesis typically involves:

  • Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski synthesis method.
  • Thioether Formation : Reacting the imidazole derivative with thiol compounds.
  • Pyrrolidine Introduction : Alkylation of the thioether-imidazole intermediate with pyrrolidine .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:

  • Receptor Modulation : The imidazole ring may facilitate hydrogen bonding and π-π interactions with receptor sites, influencing their activation or inhibition.
  • Enzyme Interaction : It may act as an enzyme modulator, affecting metabolic pathways critical in disease processes .

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacteria:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have demonstrated antifungal activities in vitro. Studies have shown that specific structural modifications can enhance this activity, making them potential candidates for antifungal drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antibacterial and antifungal properties, revealing that structural variations significantly affect their efficacy .
  • Imidazole Derivatives in Cancer Research : Research has indicated that imidazole-based compounds can exhibit anticancer properties by targeting specific cancer cell lines, although detailed studies on this particular compound are still needed .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, Antifungal
2-((1-benzyl-5-(phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanoneLacks p-tolyl groupReduced activity compared to p-tolyl derivative

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